ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps. The process begins with the preparation of the indole moiety, which is then functionalized to introduce the thiadiazole ring. Common reagents used in these reactions include methanesulfonic acid, acetic acid, and N,N-dimethylmethylene ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the thiadiazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiadiazole ring may also contribute to its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Ethyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Uniqueness
Ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of both the indole and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N5O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 5-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoylamino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C17H19N5O4S/c1-3-26-16(23)14-15(27-22-21-14)20-17(24)18-7-6-10-9-19-13-5-4-11(25-2)8-12(10)13/h4-5,8-9,19H,3,6-7H2,1-2H3,(H2,18,20,24) |
InChI Key |
WPHFOBVNXPMFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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